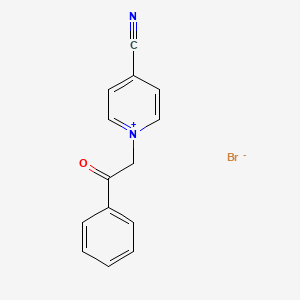
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It is a pyridinium salt with a cyano group and a phenacyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with phenacyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyridinium salts, amides, esters, and various oxidized or reduced derivatives .
科学的研究の応用
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with various molecular targets. The cyano group and the phenacyl moiety play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
類似化合物との比較
Similar Compounds
1-Phenacylpyridinium Bromide: Similar in structure but lacks the cyano group.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium Bromide: Contains a methyl group instead of a cyano group.
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: A more complex derivative with additional functional groups
特性
CAS番号 |
25357-39-5 |
|---|---|
分子式 |
C14H11BrN2O |
分子量 |
303.15 g/mol |
IUPAC名 |
1-phenacylpyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C14H11N2O.BrH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;/h1-9H,11H2;1H/q+1;/p-1 |
InChIキー |
ZAXWWCOTSWEEGK-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



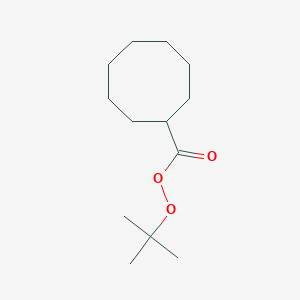

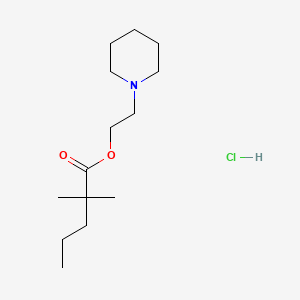
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
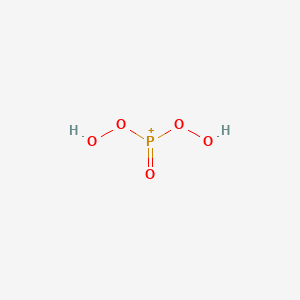

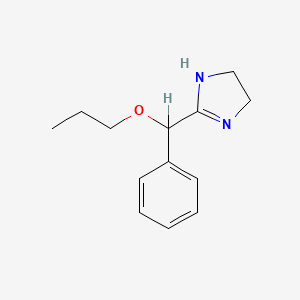

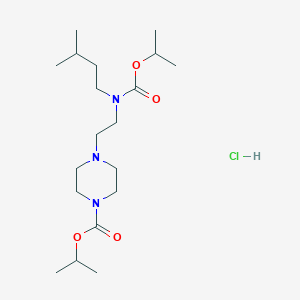

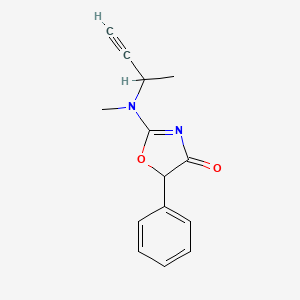
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
